(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Overview
Description
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is a chiral compound that belongs to the class of purine nucleosides It is characterized by the presence of an amino group at the 6th position of the purine ring and a hydroxyl group at the 2nd position of the propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine base, which is then functionalized to introduce the amino group at the 6th position.
Chiral Synthesis: The chiral center at the 2nd position of the propanol side chain is introduced using chiral catalysts or chiral starting materials.
Coupling Reaction: The functionalized purine base is then coupled with the chiral propanol derivative under specific reaction conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group at the 2nd position can undergo oxidation to form the corresponding ketone.
Reduction: The amino group at the 6th position can be reduced to form the corresponding amine.
Substitution: The purine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral DNA or RNA synthesis.
Comparison with Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different functional group at the 6th position.
Inosine: A purine nucleoside with a hydroxyl group at the 6th position instead of an amino group.
Uniqueness: (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is unique due to its specific chiral center and the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties compared to other purine nucleosides.
Properties
IUPAC Name |
(2S)-1-(6-aminopurin-9-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332177 | |
Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-27-9 | |
Record name | (αS)-6-Amino-α-methyl-9H-purine-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-9-(2-hydroxypropyl)adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The abstract describes a synthetic process where (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is used as a starting material to produce (R)-1-(6-Amino-9H-purin-9-yl)-2-phenylacetate []. This suggests that this compound undergoes a series of chemical transformations, including a reaction with (chloromethyl)phenyl phosphonate and subsequent hydrolysis, to yield the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.